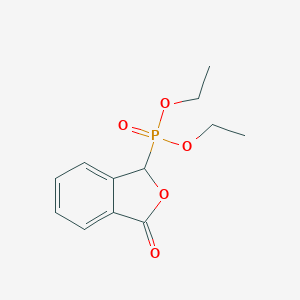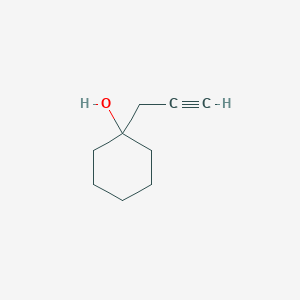![molecular formula C10H10 B101376 1,1a,6,6a-Tetrahydrocycloprop[a]indene CAS No. 15677-15-3](/img/structure/B101376.png)
1,1a,6,6a-Tetrahydrocycloprop[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1a,6,6a-Tetrahydrocycloprop[a]indene (TCI) is a cyclopropyl-containing compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. TCI is a bicyclic compound that contains a cyclopropane ring fused to an indene ring system. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
科学研究应用
1,1a,6,6a-Tetrahydrocycloprop[a]indene has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied for its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as arthritis.
作用机制
The mechanism of action of 1,1a,6,6a-Tetrahydrocycloprop[a]indene is not fully understood but is believed to involve the modulation of various signaling pathways. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research. One direction is to further investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Another direction is to investigate its potential as a treatment for neurodegenerative diseases and its ability to increase the production of BDNF. Moreover, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene as an anti-inflammatory agent and its ability to inhibit the production of pro-inflammatory cytokines. Finally, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene derivatives and analogs in various scientific research applications.
Conclusion:
In conclusion, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is a promising compound for scientific research due to its unique chemical structure and potential biological activities. 1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using various methods and has shown promising results in biochemical and physiological studies. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied as a potential anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has various advantages and limitations for lab experiments, and there are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research.
合成方法
1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using different methods such as the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of 1,1a,6,6a-Tetrahydrocycloprop[a]indene, the diene is cyclopentadiene, and the dienophile is maleic anhydride. The Birch reduction involves the reduction of aromatic compounds using sodium and liquid ammonia. The Wurtz coupling reaction involves the reaction of an alkyl halide with sodium in dry ether to form a cyclopropane ring.
属性
CAS 编号 |
15677-15-3 |
|---|---|
产品名称 |
1,1a,6,6a-Tetrahydrocycloprop[a]indene |
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H10/c1-2-4-9-7(3-1)5-8-6-10(8)9/h1-4,8,10H,5-6H2 |
InChI 键 |
UVWBCEZWTSQQJW-UHFFFAOYSA-N |
SMILES |
C1C2C1C3=CC=CC=C3C2 |
规范 SMILES |
C1C2C1C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



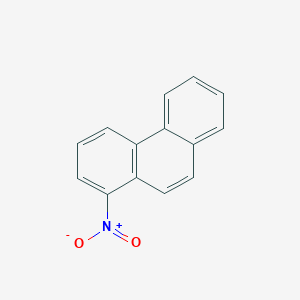
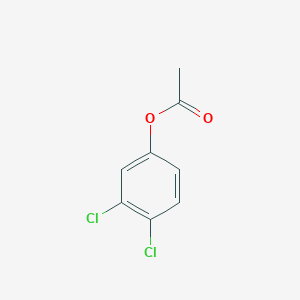
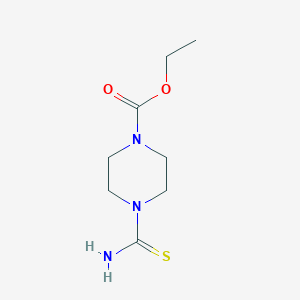
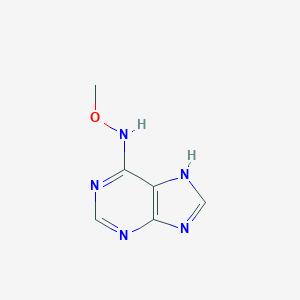
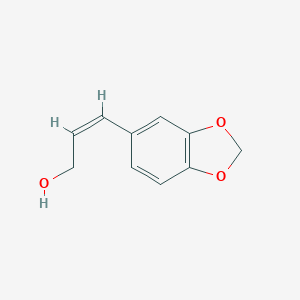
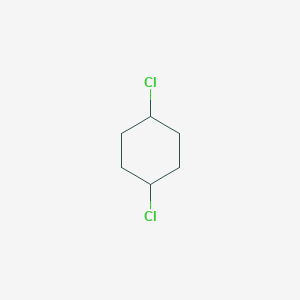
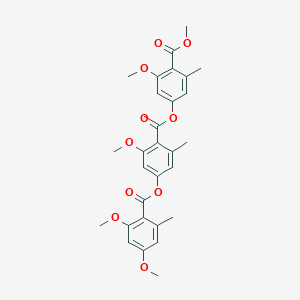
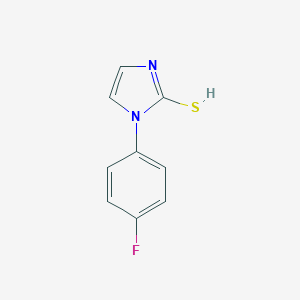
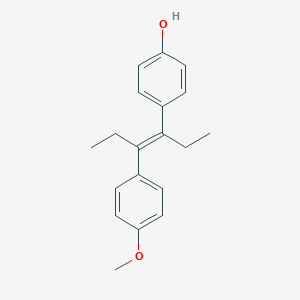
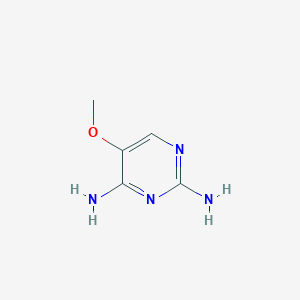
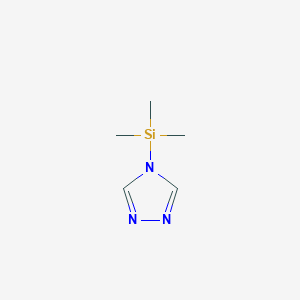
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
